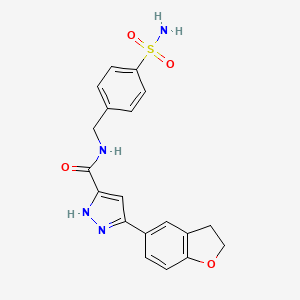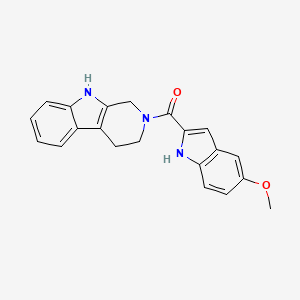![molecular formula C21H20N6O3 B11005890 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11005890.png)
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring, a tetrazole ring, and a propanamide group, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the phenyl and methyl groups. The tetrazole ring is then synthesized and attached to the pyrrolidine ring. Finally, the propanamide group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides: These compounds share a similar core structure but lack the tetrazole ring.
3-phenyl-butanamides: These compounds have a similar amide group but differ in the ring structure and substituents.
Uniqueness
The presence of both the pyrrolidine and tetrazole rings in 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H20N6O3/c1-21(15-5-3-2-4-6-15)13-19(29)26(20(21)30)12-11-18(28)23-16-7-9-17(10-8-16)27-14-22-24-25-27/h2-10,14H,11-13H2,1H3,(H,23,28) |
InChI Key |
PJBWPVOQACDZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(butan-2-yl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11005809.png)

![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11005813.png)


![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11005818.png)
![N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B11005822.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11005828.png)

![4-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B11005846.png)
![N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11005866.png)
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11005871.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11005878.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B11005881.png)
